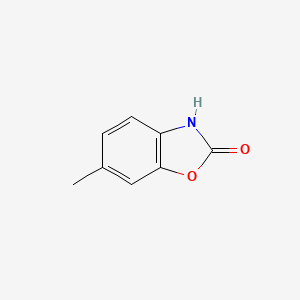

6-methyl-1,3-benzoxazol-2(3H)-one

描述

The Benzoxazolone Core: A Cornerstone of Pharmacologically Active Molecules

The benzoxazolone nucleus is a bicyclic heterocyclic system that has proven to be an ideal starting point for drug design. nih.gov Its value in medicinal chemistry can be attributed to several key features. The structure's ability to both donate and accept hydrogen bonds, coupled with a balance of lipophilic and hydrophilic characteristics, makes it well-suited for interacting with biological macromolecules. researchgate.net This versatile scaffold has been incorporated into a wide array of molecules demonstrating significant pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. nih.govnih.gov

The therapeutic breadth of benzoxazolone derivatives is extensive. They have been investigated for their potential in treating a multitude of conditions, from pain and inflammation to infectious diseases and cancer. nih.govnih.govleena-luna.co.jp For instance, certain benzoxazolone derivatives have shown promise as inhibitors of enzymes like acid ceramidase, which is implicated in various cellular processes. ku.dk Others have been explored as multi-target agents for complex diseases like Alzheimer's, where they have demonstrated cholinesterase inhibitory and antioxidant activities. nih.gov The structural versatility of the benzoxazolone core allows for chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacological profile. nih.gov

The significance of the benzoxazolone scaffold is further underscored by its presence in commercially available drugs and its role as a key building block in the synthesis of new therapeutic candidates. nih.govmdpi.com Its bioisosteric relationship with other important pharmacophores, such as the phenol (B47542) or catechol moieties, allows it to mimic these groups within a more metabolically stable framework. researchgate.net

6-Methyl-1,3-benzoxazol-2(3H)-one: A Focal Point in Benzoxazolone Research

Within the broader class of benzoxazolones, this compound has emerged as a compound of particular research interest. The introduction of a methyl group at the 6-position of the benzoxazolone ring can significantly influence the molecule's electronic properties and its interactions with biological targets. This specific substitution pattern has been a focus of synthetic and pharmacological studies aimed at developing novel therapeutic agents.

Furthermore, the 6-methyl-1,3-benzoxazole-2(3H)-thione variant, where the carbonyl group is replaced by a thiocarbonyl, is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com This underscores the utility of the 6-methyl substituted benzoxazolone core as a foundational structure for creating diverse and biologically active molecules. The ongoing investigation into this compound and its derivatives continues to be a promising avenue in the quest for new and effective medicines.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQACWOVZKNHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314112 | |

| Record name | 6-methyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22876-16-0 | |

| Record name | 6-Methyl-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22876-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 280712 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022876160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22876-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22876-16-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 6 Methyl 1,3 Benzoxazol 2 3h One and Its Analogues

Established Synthetic Pathways to the Benzoxazolone Scaffold

The construction of the benzoxazolone ring system is predominantly achieved through the cyclization of ortho-substituted aminophenols. A well-established and common method involves the reaction of a 2-aminophenol (B121084) derivative with a carbonylating agent.

Historically, highly toxic reagents like phosgene (B1210022) or cyanogen (B1215507) bromide were employed for this transformation. acs.org For instance, the reaction of 4-methyl-2-aminophenol with phosgene or a phosgene equivalent would lead to the formation of 6-methyl-1,3-benzoxazol-2(3H)-one. Similarly, condensation with urea (B33335) is another classic method for forming the benzoxazolone ring. sciforum.net

More contemporary and safer methods often utilize alternative carbonyl sources. These can include reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which offers a milder and more selective approach to the cyclization process. Another approach involves the oxidative cyclocarbonylation of 2-aminophenol. sciforum.net

A different strategy for accessing the benzoxazolone scaffold is through a ring expansion and reduction approach starting from isatin (B1672199) derivatives. umn.edu This alternative pathway avoids the direct use of aminophenol precursors. umn.edu

| Starting Material | Reagent | General Conditions | Reference |

| 2-Aminophenol | Phosgene/derivatives | Base-mediated cyclization | sciforum.net |

| 2-Aminophenol | Urea | High temperature condensation | sciforum.net |

| 2-Aminophenol | 1,1'-Carbonyldiimidazole (CDI) | Aprotic solvent, room temp. to reflux | |

| Isatin derivatives | Oxidizing and reducing agents | Multi-step sequence | umn.edu |

| 2-Aminophenol | CCl₄/H₂O, Fe catalyst | Oxidative cyclocarbonylation | sciforum.net |

Regioselective Functionalization Approaches for this compound Derivatives

Once the this compound scaffold is synthesized, further derivatization can be achieved through regioselective functionalization at various positions on the molecule.

N-Substitution Reactions (Position 3)

The nitrogen atom at position 3 of the benzoxazolone ring possesses a reactive N-H bond, making it a prime site for substitution reactions. This allows for the introduction of a wide array of functional groups, significantly altering the molecule's properties.

Commonly, N-alkylation is performed by treating the benzoxazolone with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, forming an anion that then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. N-acylation can be similarly achieved using acyl chlorides or anhydrides. These reactions are fundamental in creating libraries of N-substituted benzoxazolone derivatives for various screening purposes. nih.gov

| Reaction Type | Reagents | General Conditions |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Polar aprotic solvent (e.g., DMF, Acetone) |

| N-Acylation | Acyl chloride/Anhydride, Base (e.g., Pyridine, Et₃N) | Aprotic solvent |

| Mannich Reaction | Formaldehyde, Secondary amine | Acid or base catalysis |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of substituents at the C4, C5, and C7 positions. The existing methyl group and the fused oxazolone (B7731731) ring direct incoming electrophiles. The methyl group is an ortho-, para-director, while the electron-withdrawing nature of the carbamate (B1207046) portion of the oxazolone ring deactivates the aromatic system, making these reactions sometimes require harsher conditions. nih.gov

Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would likely introduce a nitro group at a position influenced by the directing effects of the methyl group. The precise location of substitution depends on the specific reaction conditions and the nature of the electrophile.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For the synthesis of the broader benzoxazole (B165842) class, this includes the use of greener catalysts and reaction media.

Several green approaches have been developed that are applicable to the synthesis of the benzoxazolone scaffold. acs.org These include:

Catalytic Methods: The use of reusable and non-toxic catalysts, such as iron catalysts for oxidative cyclocarbonylation, reduces waste and avoids hazardous reagents. sciforum.net Brønsted acidic ionic liquid gels have also been used as efficient and recyclable heterogeneous catalysts for the synthesis of related benzoxazoles under solvent-free conditions. acs.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. ijpbs.comnih.gov

Solvent-Free and Aqueous Conditions: Performing reactions under solvent-free conditions or in water as a green solvent minimizes the use of volatile organic compounds (VOCs). acs.orgnih.gov For example, the synthesis of benzoxazoles from o-aminophenols and aldehydes has been successfully carried out under solvent-free sonication. nih.gov

| Green Approach | Description | Advantages | Reference |

| Heterogeneous Catalysis | Use of solid-supported catalysts like Brønsted acidic ionic liquid gels. | Easy catalyst recovery and reuse, often solvent-free. | acs.org |

| Iron Catalysis | Fe-catalyzed oxidative cyclocarbonylation of 2-aminophenol. | Use of an inexpensive and low-toxicity metal catalyst. | sciforum.net |

| Ultrasound Irradiation | Use of ultrasonic waves to promote the reaction. | Faster reaction rates, high yields, often solvent-free. | nih.gov |

| Solvent-free Synthesis | Reactions are conducted without a solvent. | Reduced waste, lower environmental impact. | acs.orgnih.gov |

Advanced Synthetic Transformations and Novel Methodologies

Modern synthetic organic chemistry offers advanced tools for the construction and modification of heterocyclic systems like benzoxazolones. These novel methodologies often provide greater efficiency, selectivity, and access to unique derivatives.

For related heterocyclic systems, iridium-catalyzed C-H borylation has emerged as a powerful tool for regioselective functionalization. nih.govdiva-portal.org This method allows for the direct introduction of a boryl group onto the aromatic ring, which can then be further transformed into a variety of other functional groups through cross-coupling reactions. nih.govdiva-portal.org

Furthermore, the discovery of new biosynthetic pathways in microorganisms can inspire novel synthetic routes. For example, a previously unknown biosynthetic pathway for benzoxazoles has been identified in anaerobic bacteria, which utilizes a different precursor and assembly method than previously understood. nih.gov This could open doors to chemoenzymatic or biomimetic syntheses of benzoxazolone analogues.

Advanced Spectroscopic and Analytical Characterization in Research of 6 Methyl 1,3 Benzoxazol 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 6-methyl-1,3-benzoxazol-2(3H)-one, providing insights into the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra, the chemical shifts, splitting patterns, and integration values of the proton signals offer a wealth of information. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the proton of the NH group typically appears as a broad singlet. The aromatic protons on the benzoxazole (B165842) ring system exhibit distinct signals in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants determined by their position relative to the methyl group and the heterocyclic ring. The methyl group protons characteristically present as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the oxazolone (B7731731) ring shows a characteristic downfield chemical shift. The carbons of the benzene (B151609) ring and the methyl group also have distinct resonance signals. For example, in CDCl₃, the chemical shifts for a related benzoxazole derivative were observed at specific ppm values, which can be used as a reference for analyzing this compound. nih.gov

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Assignment |

| ¹H | ~2.3-2.4 (DMSO-d₆) | s (singlet) | -CH₃ |

| ¹H | Aromatic Region (DMSO-d₆) | m (multiplet) | Ar-H |

| ¹H | ~11.5 (DMSO-d₆) | br s (broad singlet) | N-H |

| ¹³C | ~21 (CDCl₃) | - | -CH₃ |

| ¹³C | Aromatic Region (CDCl₃) | - | Ar-C |

| ¹³C | ~154 (CDCl₃) | - | C=O |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands in the IR spectrum of this compound include:

N-H Stretching: A peak in the region of 3100-3300 cm⁻¹ is indicative of the N-H bond in the oxazolone ring.

C=O Stretching: A strong absorption band typically appears around 1750-1700 cm⁻¹, which is characteristic of the carbonyl group in a cyclic ester (lactone) or cyclic carbamate (B1207046) (lactam) system.

C-O Stretching: Absorptions corresponding to the C-O bonds of the ether linkage within the oxazole (B20620) ring are usually found in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretching: Multiple peaks in the 1600-1450 cm⁻¹ range are indicative of the carbon-carbon double bonds within the benzene ring.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. libretexts.orglibretexts.org

The presence and position of these absorption bands provide confirmatory evidence for the key functional groups of the molecule.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100-3300 |

| C=O | Stretching | 1750-1700 |

| C-O | Stretching | 1200-1300 |

| Aromatic C=C | Stretching | 1600-1450 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound.

In a typical mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound (C₈H₇NO₂), the expected monoisotopic mass is approximately 149.0477 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions are detected. Analysis of these fragments helps to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

By growing a suitable single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it, a complete crystal structure can be elucidated. This provides unambiguous confirmation of the molecular structure and reveals details about how the molecules pack together in the crystal lattice, including any hydrogen bonding or π-π stacking interactions. For example, studies on related benzoxazole structures have revealed nearly planar molecules with specific packing arrangements. iucr.orgresearchgate.net

Other Advanced Analytical Techniques for Purity and Identity Confirmation

In addition to the primary spectroscopic techniques, other analytical methods are employed to ensure the purity and confirm the identity of this compound.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₈H₇NO₂) to verify the elemental composition.

Chromatographic Techniques: Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are used to assess the purity of the compound. A single spot in TLC or a single peak in an HPLC or GC chromatogram under various conditions is a strong indicator of a pure compound. These methods are also crucial for monitoring the progress of chemical reactions during its synthesis. researchgate.net

The collective data from these advanced analytical techniques provides a comprehensive and unambiguous characterization of this compound, which is essential for its use in further scientific investigation.

Biological Activity Spectrum and Mechanistic Investigations of 6 Methyl 1,3 Benzoxazol 2 3h One and Its Derivatives

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

The core structure of 1,3-benzoxazol-2(3H)-one is a recognized pharmacophore with significant anti-inflammatory properties. researchgate.net Derivatives of this compound have been shown to modulate various inflammatory pathways and mediators. Research has demonstrated that benzoxazolone derivatives can inhibit inflammatory processes, suggesting their potential in treating inflammatory diseases. researchgate.netontosight.ai

A series of benzoxazolone derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. nih.gov Among the synthesized compounds, 3c, 3d, and 3g displayed potent inhibitory effects on the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine. nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds against IL-6 were 10.14 ± 0.08 µM, 5.43 ± 0.51 µM, and 5.09 ± 0.88 µM, respectively. nih.gov Further investigation revealed that these compounds act as inhibitors of myeloid differentiation protein 2 (MD2), a crucial component of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS) and plays a vital role in the inflammatory response. nih.gov The most active compound, 3g, was found to directly bind to the MD2 protein with a dissociation constant (Kd) of 1.52 x 10⁻⁶ mol/L, as determined by biolayer interferometry (BLI) assays. nih.gov This direct interaction with MD2 competitively inhibits the binding of pro-inflammatory stimuli, thereby suppressing the downstream inflammatory cascade. nih.gov

Derivatives of 2H-1,4-benzoxazin-3(4H)-one, a related heterocyclic structure, modified with a 1,2,3-triazole moiety, have also shown significant anti-inflammatory effects in LPS-induced microglial cells. nih.gov These compounds effectively reduced the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov The mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and the activation of the Nrf2-HO-1 signaling pathway, which helps in mitigating oxidative stress and inflammation. nih.gov

The anti-psoriatic activities of 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester derivative (MCBA) were investigated in an imiquimod-induced psoriatic mouse model. mdpi.com Both topical and oral administration of these compounds led to a significant reduction in erythema, skin thickness, and desquamation, as indicated by a decrease in the Psoriasis Area and Severity Index (PASI) score. mdpi.com Histopathological analysis confirmed a marked decrease in inflammatory infiltration and epidermal hyperplasia in the treated mice. mdpi.com

Antimicrobial Research: Antibacterial and Antifungal Mechanisms

The 1,3-benzoxazol-2(3H)-one scaffold and its derivatives have been the subject of extensive antimicrobial research, demonstrating a broad spectrum of activity against various bacterial and fungal strains. ontosight.airesearchgate.netnih.govresearchgate.net

A study focused on novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives revealed their potential against Gram-positive bacteria, particularly Micrococcus luteus, with a minimum inhibitory concentration (MIC) of 31.25 μg/mL. researchgate.net The standard antibiotic ciprofloxacin (B1669076) was used as a positive control in these studies. researchgate.net Another research synthesized a series of N-substituted 1,3-benzoxazol-2(3H)-one, 5-chloro-1,3-benzoxazol-2(3H)-one, and 6-bromo-1,3-benzoxazol-2(3H)-one derivatives and tested their antimicrobial activity against a selection of Gram-positive and Gram-negative bacteria and yeasts. researchgate.netnih.gov

Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have shown notable antibacterial and antifungal activities. nih.gov For instance, compounds P4A and P4B exhibited good activity, while compound P2B showed good antifungal activity against Candida albicans. nih.gov The antimicrobial potential of these compounds is attributed to the presence of the azole ring and various substitutions that enhance their potency. nih.gov

Furthermore, 3-(2-benzoxazol-5-yl)alanine derivatives have been screened for their antimicrobial properties. nih.gov While their antibacterial activity was selective against Gram-positive bacteria like Bacillus subtilis, a significant number of these compounds displayed antifungal activity, including against pathogenic Candida species. nih.gov

The antimicrobial activity of 6-heterylthieno[2,3-d]pyrimidines, which can contain a 1,3-benzoxazole moiety, has also been explored. researchgate.net Some of these synthesized compounds exhibited activity against Bacillus subtilis and Candida albicans. researchgate.net Docking studies on related compounds suggest that the antimicrobial mechanism may involve the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential target for new antibiotics. nuph.edu.ua

The following table summarizes the antimicrobial activity of selected 6-methyl-1,3-benzoxazol-2(3H)-one derivatives:

| Compound/Derivative | Test Organism | Activity (MIC in µg/mL) | Reference |

| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one | Micrococcus luteus | 31.25 | researchgate.net |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B) | Candida albicans | Good antifungal activity | nih.gov |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Active | nih.gov |

| 6-Hetarylthieno[2,3-d]pyrimidines with benzoxazole (B165842) | Bacillus subtilis, Candida albicans | Active | researchgate.net |

Anticancer Research: Cytotoxicity and Apoptotic Mechanisms

The benzoxazolone core is a key structural motif in the development of novel anticancer agents, with research focusing on the cytotoxicity and apoptotic mechanisms of this compound and its derivatives. ontosight.ainih.govresearchgate.net

In Vitro Cytotoxicity Assays and Cell Line Studies

A variety of in vitro cytotoxicity assays have been conducted to evaluate the anticancer potential of this compound derivatives against numerous cancer cell lines.

A study on N-substituted derivatives of 1,3-benzoxazol-2(3H)-one, including 5-chloro and 6-bromo analogs, tested their cytotoxic properties on chronic myelogenous leukemia (K562) and HeLa cells. researchgate.netnih.gov Similarly, new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were evaluated against K562, prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki-1) cell lines. nih.gov Two of these compounds demonstrated selective action against K562 cells with no toxic effects on healthy human keratinocytes (HaCaT). nih.gov

Benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, have also shown significant anticancer activity. nih.gov For example, fluorinated 2-aryl benzothiazole derivatives exhibited potent activity against breast cancer cell lines (MCF-7 and MDA-MB-468), with GI50 values in the sub-micromolar range. nih.gov

The table below presents the cytotoxic activity of selected derivatives against various cancer cell lines:

| Compound/Derivative | Cancer Cell Line | Activity (e.g., IC50, GI50) | Reference |

| N-substituted 1,3-benzoxazol-2(3H)-one derivatives | K562, HeLa | Cytotoxic properties observed | researchgate.netnih.gov |

| 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives (6 and 8) | K562 | Selective cytotoxicity | nih.gov |

| Fluorinated 2-aryl benzothiazole derivatives (1 and 2) | MCF-7 | GI50 = 0.57 µM and 0.4 µM | nih.gov |

| 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivative (6h) | HepG2 | Remarkable antitumor activity | amazonaws.com |

Apoptosis Induction and Cellular Mechanisms

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis, a programmed cell death mechanism.

Research on benzofuran (B130515) derivatives, which share structural similarities, revealed that the most promising compounds induce apoptosis in K562 cells. nih.gov This was confirmed through Annexin V-FITC and Caspase-Glo 3/7 assays, which showed increased activity of caspases 3 and 7, key executioners of apoptosis. nih.gov For instance, compound 6 exhibited a 2.31-fold increase in caspase activity after 48 hours of exposure. nih.gov The pro-apoptotic effects were also linked to an increase in reactive oxygen species (ROS) in the cancer cells. nih.gov

A recent study on novel benzoxazole-substituted thiazolyl-pyrazole derivatives (BP-1 to BP-6) investigated their effects on the triple-negative breast cancer cell line MDA-MB-231. nih.gov Compounds BP-2 and BP-6 significantly inhibited cell proliferation and induced apoptosis, as evidenced by increased levels of cleaved caspase-3 and distinct apoptotic morphological changes. nih.gov Molecular docking studies suggested that these compounds target both β-tubulin and caspase-3, indicating a dual-targeted mechanism of action. nih.gov

Enzyme Inhibition Studies and Target Identification

Enzyme inhibition is a key mechanism through which this compound and its derivatives exert their biological effects.

As previously mentioned in the anti-inflammatory section, certain benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), which is crucial for the TLR4-mediated inflammatory response. nih.gov This inhibition prevents the binding of lipopolysaccharide (LPS) and subsequent activation of inflammatory pathways. nih.gov

In the context of antimicrobial activity, docking studies have suggested that derivatives of this compound may act as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacteria, making it a promising target for new antibiotics. nuph.edu.ua

Cholinesterase Inhibition

Derivatives of the benzoxazole and related benzothiazole scaffolds have been investigated for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system.

A study on 2,5-substituted benzoxazole derivatives found that some compounds exhibited significant inhibition of both AChE and BChE. nih.gov For example, one derivative showed 90.21% inhibition of AChE and 68.58% inhibition of BChE at a concentration of 50 µM. nih.gov

Similarly, a series of thirteen benzothiazolone derivatives were evaluated for their inhibitory activity against cholinesterases. mdpi.com Most of these compounds showed a preference for inhibiting BChE over AChE. mdpi.com Compound M13 was the most potent BChE inhibitor with an IC50 value of 1.21 µM. mdpi.com Kinetic studies revealed that M13 is a reversible and noncompetitive inhibitor of BChE. mdpi.com

The following table summarizes the cholinesterase inhibitory activity of selected derivatives:

| Compound/Derivative | Enzyme | Inhibitory Activity (e.g., % inhibition, IC50) | Reference |

| 2,5-substituted benzoxazole derivative (11) | AChE | 90.21% at 50 µM | nih.gov |

| 2,5-substituted benzoxazole derivative (11) | BChE | 68.58% at 50 µM | nih.gov |

| Benzothiazolone derivative (M13) | BChE | IC50 = 1.21 µM | mdpi.com |

| Benzothiazolone derivative (M2) | BChE | IC50 = 1.38 µM | mdpi.com |

Acid Ceramidase (AC) Inhibition

Acid ceramidase (AC) is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. The balance between ceramide, a pro-apoptotic lipid, and sphingosine-1-phosphate (S1P), a pro-survival lipid, is critical for cell fate decisions. Consequently, inhibitors of AC are being explored as potential therapeutic agents, particularly in oncology.

Research into benzoxazolone derivatives has identified them as a promising class of AC inhibitors. Specifically, a series of benzoxazolone carboxamides have been shown to be potent, systemically active inhibitors of intracellular AC. While direct studies on this compound are limited in this context, the synthetic strategies employed in the development of potent AC inhibitors have involved modifications at the C-6 position of the benzoxazolone ring. This suggests that the 6-methyl group could be a viable substituent in the design of novel AC inhibitors. Further investigation is required to determine the specific inhibitory activity of this compound and its derivatives against acid ceramidase.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

Derivatives of this compound have been investigated for their potential to inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). A study focusing on chalcone (B49325) derivatives of 6-acetyl-2(3H)-benzoxazolone, which can be considered derivatives of the this compound scaffold, demonstrated inhibitory activity against both isoenzymes.

Below is a data table summarizing the inhibitory activities of some synthesized 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives:

| Compound | Derivative | hCA I (IC50, µM) | hCA II (IC50, µM) |

| 1 | 6-(3-Phenyl-2-propenoyl)-2(3H)-benzoxazolone | 69.57 | 48.46 |

| 2 | 6-[3-(4-Methylphenyl)-2-propenoyl]-2(3H)-benzoxazolone | 58.21 | 39.12 |

| 3 | 6-[3-(4-Methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone | 45.83 | 28.75 |

| 4 | 6-[3-(4-Chlorophenyl)-2-propenoyl]-2(3H)-benzoxazolone | 33.46 | 21.09 |

| 5 | 6-[3-(2,4-Dichlorophenyl)-2-propenoyl]-2(3H)-benzoxazolone | 29.74 | 18.14 |

These findings indicate that the 6-acyl-2(3H)-benzoxazolone scaffold is a promising starting point for the development of carbonic anhydrase inhibitors. The nature of the substituent on the aryl ring of the chalcone moiety significantly influences the inhibitory potency.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. The inhibition of COX enzymes is a major mechanism for the action of nonsteroidal anti-inflammatory drugs (NSAIDs).

Research has explored the anti-inflammatory potential of 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives, which are structurally related to this compound. A study demonstrated that certain 6-acyl-3-[(4-substitutedbenzoyl)methyl]-2(3H)-benzoxazolones possess significant analgesic and anti-inflammatory activities. nih.gov These compounds were found to be potent inhibitors of carrageenan-induced paw edema in animal models. nih.gov The anti-inflammatory effect was attributed to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key product of the COX pathway. nih.gov

The data from this study highlights the potential of the 6-substituted-2(3H)-benzoxazolone core in the design of novel anti-inflammatory agents acting through COX inhibition.

Receptor of Advanced Glycation End Products (RAGE) Inhibition

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor of the immunoglobulin superfamily of cell surface molecules. It is implicated in the pathogenesis of various diseases, including diabetes, inflammation, and neurodegenerative disorders. The interaction of RAGE with its ligands, such as advanced glycation end products (AGEs), S100 proteins, and amyloid-beta peptide, triggers a cascade of inflammatory and pro-thrombotic events.

Currently, there is a lack of specific research data on the inhibition of RAGE by this compound or its derivatives. While various classes of compounds are being investigated as RAGE inhibitors, the potential of the benzoxazolone scaffold in this area remains to be explored. Future studies are warranted to investigate whether this chemical entity can modulate the RAGE signaling pathway.

Neuropharmacological Investigations: Analgesic, Anticonvulsant, and Antidepressant Effects

The benzoxazolone scaffold has been a subject of interest in the development of centrally acting agents. Various derivatives have been synthesized and evaluated for their analgesic, anticonvulsant, and antidepressant properties.

Analgesic Effects: As mentioned in the section on COX inhibition, 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives have demonstrated significant analgesic activity in preclinical models. nih.gov This analgesic effect is likely linked to their anti-inflammatory properties and inhibition of prostaglandin synthesis. nih.gov

Anticonvulsant Effects: Studies on various benzoxazolone and structurally related benzisoxazole derivatives have revealed anticonvulsant potential. For instance, 3-sulfamoylmethyl-1,2-benzisoxazole has been identified as a new type of anticonvulsant drug. nih.gov While specific studies on this compound are not extensively reported, the general anticonvulsant activity of the broader benzoxazolone class suggests that this particular compound and its derivatives could be promising candidates for further investigation in the context of epilepsy and seizure disorders.

Antidepressant Effects: The benzothiazole scaffold, which is structurally similar to benzoxazole, has been explored for antidepressant activity. Several novel benzothiazole derivatives have shown potential antidepressant-like effects in animal models. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could also exhibit antidepressant properties. However, dedicated studies are required to confirm this hypothesis and to elucidate the potential mechanisms of action, which could involve modulation of monoamine neurotransmitter systems.

Other Biological Activities and Emerging Therapeutic Research Areas

Beyond the well-defined enzymatic and neuropharmacological targets, derivatives of this compound have been investigated for a range of other biological activities, highlighting their potential in diverse therapeutic areas.

Antimicrobial Activity: Several studies have reported the antimicrobial properties of benzoxazolone derivatives. For instance, novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives have shown activity against Gram-positive bacteria, particularly Micrococcus luteus. researchgate.net The minimum inhibitory concentration (MIC) for some of these compounds was found to be 31.25 μg/mL. researchgate.net Additionally, other substituted benzoxazolone derivatives have been synthesized and screened for their antibacterial and antifungal activities, with some compounds showing promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netnih.gov

The following table summarizes the antimicrobial activity of selected 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives:

| Compound | Substituent (R) | MIC against Micrococcus luteus (μg/mL) |

| 6 | H | 62.5 |

| 7 | 4-Cl-Ph | 31.25 |

| 8 | 4-F-Ph | 31.25 |

| 9 | 4-MeO-Ph | 62.5 |

| 10 | 4-NO2-Ph | 31.25 |

Anti-quorum Sensing Activity: Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor expression. Inhibiting quorum sensing is a novel strategy to combat bacterial infections without exerting selective pressure for resistance. Notably, this compound itself has been identified as an inhibitor of the quorum sensing system in Pseudomonas aeruginosa. This suggests a potential role for this compound in the development of anti-infective agents that target bacterial virulence rather than viability.

These emerging areas of research underscore the versatility of the this compound scaffold and its potential for the development of new therapeutic agents with diverse mechanisms of action.

Structure Activity Relationship Sar and Structural Optimization Studies for 6 Methyl 1,3 Benzoxazol 2 3h One Analogues

Impact of Substituent Modifications on Biological Activity

The core structure of 1,3-benzoxazol-2(3H)-one has been a template for the synthesis of numerous derivatives, with modifications primarily at the N-3 position and on the benzene (B151609) ring. These substitutions have been shown to significantly influence the biological profile of the resulting analogues, particularly their antimicrobial and anticancer activities. researchgate.netnih.gov

Research into a series of N-substituted 1,3-benzoxazol-2(3H)-one derivatives revealed that the nature of the substituent at the nitrogen atom is a key determinant of activity. researchgate.net Similarly, modifications on the benzene ring, such as the introduction of halogen atoms, have been explored. For instance, the synthesis of 5-chloro and 6-bromo analogues of 1,3-benzoxazol-2(3H)-one has been a strategy to modulate the electronic properties and biological potential of the parent molecule. nih.gov

Further studies have demonstrated that introducing a thiazole (B1198619) ring at the 6-position of the benzoxazolone core can impart significant antimicrobial properties. researchgate.net A series of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives were synthesized and evaluated, showing activity primarily against Gram-positive bacteria, with particular potency against Micrococcus luteus. researchgate.net

The fungicidal and herbicidal properties of benzoxazolinone derivatives have also been linked to specific substituent patterns. e3s-conferences.org For example, 3-alkylbenzoxazolinones and 2-alkylthiobenzoxazoles have demonstrated herbicidal effects. e3s-conferences.org The introduction of a trityl group at the N-3 position resulted in compounds with moderate fungicidal activity against Verticillium dahlia. e3s-conferences.org

The table below summarizes the impact of various substituent modifications on the biological activity of 1,3-benzoxazol-2(3H)-one analogues.

| Scaffold/Derivative | Substituent(s) | Position(s) | Biological Activity Noted |

| 1,3-benzoxazol-2(3H)-one | Various N-substituents | 3 | Antimicrobial, Cytotoxic researchgate.netnih.gov |

| 1,3-benzoxazol-2(3H)-one | Chloro (Cl) | 5 | Antimicrobial, Cytotoxic nih.gov |

| 1,3-benzoxazol-2(3H)-one | Bromo (Br) | 6 | Antimicrobial, Cytotoxic researchgate.netnih.gov |

| 1,3-benzoxazol-2(3H)-one | 1,3-thiazol-4-yl | 6 | Antimicrobial (Gram-positive bacteria) researchgate.net |

| 1,3-benzoxazol-2(3H)-one | Alkyl groups | 3 | Herbicidal, Fungicidal e3s-conferences.org |

| 1,3-benzoxazol-2(3H)-one | Alkylthio groups | 2 | Herbicidal, Fungicidal e3s-conferences.org |

| 1,3-benzoxazol-2(3H)-one | Trityl | 3 | Fungicidal e3s-conferences.org |

Positional Effects of Substituents on Pharmacological Efficacy

The position of a substituent on the benzoxazole (B165842) ring system is as critical as its chemical nature in determining pharmacological efficacy. SAR studies consistently show that even minor shifts in substituent placement can lead to significant changes in biological activity.

For many benzoxazole-based compounds, substituents at positions 2 and 5 are considered highly important for activity. nih.gov However, modifications at other positions, such as 3, 6, and 7, also play a crucial role. For instance, in the search for antimicrobial agents, the introduction of a bromine atom at position 7 of a benzoxazolylalanine derivative led to a notable increase in activity. nih.gov This suggests that the electronic effects exerted by substituents can be highly position-dependent.

Comparing substitutions at different positions reveals clear trends. Studies on 6-halogen-substituted benzoxazolinones have highlighted their potential as powerful fungicides. e3s-conferences.org Specifically, a 3-methyl-6-chlorobenzoxazolinone showed activity against Fusarium oxysporum, whereas the corresponding 3-methylbenzoxazolinone was inactive. e3s-conferences.org This underscores the positive contribution of a halogen at the 6-position.

In a related series of benzo[d]thiazol-2(3H)one analogues, placing a propionyl group at the sixth position was found to slightly improve the binding affinity and selectivity for the σ1 receptor compared to the non-substituted analogue. nih.gov This indicates that the 6-position is a favorable site for introducing groups that can enhance receptor interactions.

The fungicidal activity of 2-vinylthiobenzoxazole was found to be superior to that of 3-vinylbenzoxazolinone, indicating that for certain thio-substituents, the 2-position is more advantageous for activity than the 3-position. e3s-conferences.org The interplay between the substituent and its location is therefore a key consideration in the design of potent benzoxazolone-based agents.

The following table illustrates the positional effects of various substituents on the pharmacological efficacy of benzoxazolone analogues.

| Substituent | Position | Observed Effect on Efficacy | Reference Compound(s) |

| Bromo (Br) | 7 | Increased antimicrobial activity | H-Box(4PyBr)-OMe vs. H-Box(4Py)-OMe nih.gov |

| Chloro (Cl) | 6 | Conferred fungicidal activity | 3-methyl-6-chlorobenzoxazolinone vs. 3-methylbenzoxazolinone e3s-conferences.org |

| Propionyl | 6 | Improved σ1 receptor affinity and selectivity | 6-propionyl benzothiazolone vs. unsubstituted analogue nih.gov |

| Vinylthio | 2 | Superior fungicidal activity | 2-vinylthiobenzoxazole vs. 3-vinylbenzoxazolinone e3s-conferences.org |

| Bromo (Br) | 6 | Conferred cytotoxic properties | 6-bromo-1,3-benzoxazol-2(3H)-one derivatives researchgate.netnih.gov |

Ligand Design Principles and Pharmacophore Modeling

Ligand design for a specific biological target is guided by the principle of complementarity. A ligand must possess structural and chemical features that allow it to bind to a macromolecular target, such as a receptor or enzyme, and elicit a biological response. unina.it Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of these features necessary for biological activity. unina.itresearchgate.net A pharmacophore represents the highest common denominator of molecular features shared by a group of active ligands. unina.it

The development of a pharmacophore model can be based on the known structure of the target (structure-based) or, in its absence, on a set of known active ligands (ligand-based). unina.itmdpi.com These models define key chemical features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups, along with their spatial relationships. researchgate.net

For the benzoxazole class of compounds, the benzoxazole nucleus itself has been identified as a crucial pharmacophore. In the context of melatoninergic ligands, research has established the benzoxazole core as a viable isosteric replacement for the traditional alkoxyaryl pharmacophore found in melatonin (B1676174) and its analogues. nih.gov This work led to the identification of derivatives with higher binding affinities for melatonin receptors (MT1 and MT2) than melatonin itself, validating the benzoxazole scaffold as a privileged structure for this target. nih.gov

The process of pharmacophore modeling involves several steps:

Selection of a training set: A group of molecules with known biological activities (both active and inactive) is chosen. researchgate.net

Conformational analysis: The possible 3D structures (conformations) of the training set molecules are generated.

Feature identification and alignment: Common chemical features among the active molecules are identified and spatially aligned to create a hypothetical pharmacophore. researchgate.net

Model validation: The resulting model is tested for its ability to distinguish active from inactive compounds. mdpi.com

Once a validated pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new potential hits or to guide the design of novel, more potent analogues that better fit the model's features. unina.it

Computational Chemistry and Molecular Modeling in 6 Methyl 1,3 Benzoxazol 2 3h One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In the context of 6-methyl-1,3-benzoxazol-2(3H)-one research, docking simulations are crucial for understanding how its derivatives interact with biological targets such as enzymes and receptors.

Research on various benzoxazole (B165842) derivatives has demonstrated their potential to bind to a range of biological targets. For instance, docking studies on 1,2,3-triazole-linked benzoxazoles identified them as potent inhibitors of the DprE1 enzyme, which is essential for the cell wall formation in Mycobacterium tuberculosis. nih.gov These simulations reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity and inhibitory potency. nih.gov Similarly, studies on formazan (B1609692) derivatives of benzoxazole have used molecular docking to identify potent antibacterial agents by simulating their interaction with specific bacterial receptors. rjeid.comnih.gov

A structure-guided approach using molecular docking was employed to develop benzo[d]oxazol-2(3H)-one analogs as the first potent and selective small-molecule inhibitors of chromodomain Y-like (CDYL), a histone methyllysine reader protein. sci-hub.se The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was explored, facilitating the virtual screening of chemical libraries to identify hits with significant binding affinities. sci-hub.se

The general findings from these docking studies on the broader benzoxazole class are instrumental in predicting the potential targets for this compound and guiding the synthesis of novel derivatives with enhanced activity.

Table 1: Illustrative Molecular Docking Results for Benzoxazole Derivatives Against Various Targets This table presents example data from studies on related benzoxazole compounds to illustrate the application of molecular docking.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole-linked benzoxazoles | DprE1 Enzyme | - | Hydrogen bonding, intermolecular interactions | nih.gov |

| Formazan-benzoxazole derivatives | 4URO Receptor | -8.0 | Stable ligand-receptor interaction | rjeid.comnih.gov |

| N-substituted benzoxazolones | COX-2 Enzyme | - | C-docker interaction energy | x-mol.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic picture of the ligand-target complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the conformational flexibility of the ligand and the stability of its binding within the target's active site.

For benzoxazole derivatives, MD simulations have been used to validate the stability of interactions predicted by docking. nih.govrjeid.comnih.gov For example, in the study of DprE1 inhibitors, MD simulations helped to understand the structural features responsible for effective drug-target interactions. nih.gov Similarly, for formazan derivatives, MD simulations confirmed the stability of the ligand-receptor complex, reinforcing the docking results. rjeid.comnih.gov These computational studies help to elucidate how the compound, once bound, behaves within the biological target, which is crucial for its mechanism of action. sci-hub.se

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to investigate the electronic properties of molecules. These calculations provide information on molecular orbitals, charge distribution, and reactivity indices, which are fundamental to understanding a molecule's chemical behavior.

For derivatives of the benzoxazole scaffold, DFT calculations have been used to confirm that most are soft molecules with an electrophilic nature. rjeid.comnih.gov A theoretical study on 1,3-benzoxazol-2(3H)-ylidenes utilized DFT to analyze the electronic energies and donor-acceptor interactions of different isomers. scielo.br The analysis of natural bond orbitals (NBOs) revealed that the stability of certain isomers is significantly influenced by electron delocalization, particularly through intramolecular hydrogen bonding. scielo.br Such insights are vital for predicting the reactivity and metabolic pathways of this compound.

In Silico ADME Prediction and Drug-Likeness Assessment

For various benzoxazole and related heterocyclic scaffolds, computational tools like SwissADME are used to predict properties such as gastrointestinal absorption, bioavailability, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.govnih.govresearchgate.net These predictions are often guided by rules such as Lipinski's Rule of Five and Veber's rules, which relate physicochemical properties to oral bioavailability. nih.govnih.govresearchgate.net For instance, studies on 1,2,3-triazole-linked benzoxazoles showed that the synthesized compounds did not violate Lipinski's rule, indicating probable oral activity. nih.gov The predicted lipophilicity (logP) is also a crucial parameter, especially for antitubercular agents. nih.gov

Table 2: Representative In Silico ADME/Drug-Likeness Predictions for Benzoxazole Scaffolds This table contains representative data for related benzoxazole compounds to demonstrate the utility of in silico ADME predictions.

| Compound Class | Lipinski's Rule Violations | Predicted LogP | Bioavailability | Key ADME Insights | Reference |

|---|---|---|---|---|---|

| 1,2,3-Triazole-linked benzoxazoles | 0 | 2.07 - 3.29 | Good | Good oral activity predicted | nih.gov |

| Benzothiazole-oxadiazole derivatives | 0 | - | Good | Good intestinal absorption, compliance with Veber rule | nih.govresearchgate.net |

Theoretical Insights into Stereochemistry and Isomerism

Computational methods provide critical insights into the three-dimensional arrangement of atoms in a molecule (stereochemistry) and the existence of different spatial arrangements (isomerism). This is particularly important for drug molecules, as different isomers can have vastly different biological activities.

Theoretical studies on 2-(1,3-Benzoxazol-2(3H)-ylidene) derivatives have shown that the presence of a single isomer observed in NMR spectra corresponds to the most stable diastereoisomer. scielo.brscielo.br Computational analysis revealed that high rotation barriers prevent rapid isomerization, and the pronounced stability of the E stereoisomer is due to effective intramolecular hydrogen bonding. scielo.brscielo.br Additionally, crystal structure analysis of related compounds like 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole shows that the benzoxazole and phenyl rings are nearly coplanar, which is consistent with expected π-conjugation. nih.gov These theoretical investigations are essential for understanding the structural preferences and conformational dynamics of the this compound scaffold.

Future Perspectives and Research Trajectories for 6 Methyl 1,3 Benzoxazol 2 3h One in Pharmaceutical and Life Sciences

Development of Novel Therapeutic Agents

The 6-methyl-1,3-benzoxazol-2(3H)-one core is a versatile starting point for the synthesis of new therapeutic agents. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, and future research will continue to explore and optimize these properties. The ability to easily modify the benzoxazolone ring allows for the fine-tuning of its pharmacological profile, enhancing interactions with biological targets. nih.govresearchgate.net

Research has shown that derivatives of the parent 1,3-benzoxazol-2(3H)-one structure possess significant potential as antimicrobial, anticancer, and anti-inflammatory agents. ontosight.airesearchgate.netnih.gov For instance, certain N-substituted derivatives have been tested for their cytotoxic properties against cancer cell lines like K562 and HeLa. nih.govnih.gov The development of benzo[d]oxazol-2(3H)-one analogs as potent and selective inhibitors of proteins like chromodomain Y-like (CDYL) highlights a promising path for targeted cancer therapy. acs.org Furthermore, the scaffold has been used to develop compounds with neuroprotective and antidepressant-like effects, indicating its potential in treating central nervous system disorders. nih.gov The fungicidal and herbicidal properties of related benzoxazolinones also open avenues in agrochemical research, aiming to protect crops from pathogens and weeds. nih.gov

Table 1: Investigated Therapeutic Activities of Benzoxazolone Derivatives

| Therapeutic Area | Specific Activity | Target/Cell Line Examples |

|---|---|---|

| Oncology | Anticancer / Cytotoxic | K562, HeLa, HCT116 cell lines; CDYL protein inhibition |

| Infectious Diseases | Antibacterial, Antifungal | Bacillus subtilis, Escherichia coli, Candida albicans |

| Neurology | Antidepressant, Anxiolytic | Serotonergic system modulation; TSPO ligand activity |

| Inflammation | Anti-inflammatory | Cyclooxygenase (COX) inhibition |

| Agrochemical | Fungicidal, Herbicidal | Verticillium dahlia, Broad-leaved weed control |

Exploration of Multi-Targeting Approaches

The "one molecule, multiple targets" paradigm is a growing trend in drug discovery, aimed at tackling complex diseases like cancer and infectious diseases through synergistic mechanisms. The benzoxazolone scaffold is well-suited for this approach, often through molecular hybridization where it is combined with other known pharmacophores. scielo.br

A notable example is the development of 1,2,3-triazole-benzoxazole hybrids. scielo.br The 1,2,3-triazole ring, easily synthesized via "click chemistry," serves as a stable linker to connect the benzoxazole (B165842) core with another bioactive moiety. scielo.br This strategy has been employed to design novel inhibitors of enzymes like decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the cell wall synthesis in Mycobacterium tuberculosis. uni-leipzig.de By combining the benzoxazole scaffold with a triazole-linked group, researchers have created hybrid molecules with significant DprE1 inhibition, presenting a potential new strategy for treating tuberculosis. uni-leipzig.de Future work will likely expand this concept, fusing the this compound core with other fragments to target different combinations of proteins involved in various disease pathways.

Advancements in Green Synthesis and Sustainable Production

As the chemical industry moves towards more environmentally friendly practices, the development of green and sustainable methods for synthesizing this compound and its derivatives is a key research trajectory. These efforts focus on increasing efficiency, reducing waste, and using less hazardous materials.

Several innovative approaches are being explored:

Alternative Reagents: High yields of benzoxazole derivatives have been achieved through direct carboxylation using carbon dioxide (CO2) as a renewable and abundant C1 source, in some cases eliminating the need for metal catalysts. mdpi.com

Energy-Efficient Methods: Sustainable techniques such as microwave irradiation and ultrasound-assisted synthesis are being employed to accelerate reaction times and improve yields compared to conventional heating methods. americanelements.comnih.gov

Green Catalysis and Solvents: Researchers are using reusable heterogeneous catalysts, such as Brønsted acidic ionic liquid gels, which allow for easy separation and recycling while enabling reactions to proceed under solvent-free conditions. Deep Eutectic Solvents (DES), which are biodegradable and have low toxicity, are also being used as alternative reaction media. americanelements.com

Table 2: Comparison of Synthetic Methodologies for Benzoxazole Derivatives

| Method | Description | Advantages |

|---|---|---|

| Conventional Synthesis | Typically involves multi-step reactions using conventional solvents and heating. | Well-established protocols. |

| Microwave-Assisted | Uses microwave energy to heat the reaction mixture rapidly and uniformly. | Reduced reaction times, higher yields, improved purity. americanelements.com |

| Ultrasound-Assisted | Employs high-frequency sound waves to induce cavitation, enhancing mass transfer and reaction rates. | Energy efficiency, shorter reaction times. nih.gov |

| Heterogeneous Catalysis | Uses a solid-phase catalyst (e.g., ionic liquid gel) in a different phase from the reactants. | Catalyst is easily recovered and reused, solvent-free conditions possible. |

| Deep Eutectic Solvents (DES) | Uses a mixture of hydrogen bond donors and acceptors as a solvent system. | Biodegradable, low cost, low toxicity. americanelements.com |

Integration of Omics Technologies in Mechanistic Elucidation

Understanding the precise mechanism of action is crucial for developing safe and effective drugs. While classical pharmacological assays provide valuable data, the future of mechanistic elucidation for compounds like this compound lies in the integration of "omics" technologies. These approaches, including genomics, proteomics, and metabolomics, provide a global, unbiased view of the cellular response to a drug candidate.

By applying proteomics, researchers can identify the full spectrum of proteins that directly bind to a benzoxazolone derivative or whose expression levels change upon treatment. This can confirm intended targets, reveal unexpected off-target effects, and uncover mechanisms of resistance. Similarly, transcriptomics can show how the compound alters gene expression, while metabolomics can reveal shifts in metabolic pathways. The integration of these large datasets within a systems biology framework offers a powerful future approach to fully map the complex biological activities of this compound derivatives, leading to more rational drug design and biomarker discovery.

Application in Chemical Biology Tools and Probes

Beyond direct therapeutic use, the this compound scaffold is a valuable starting point for creating chemical biology tools. These tools are specifically designed molecules, such as selective inhibitors or fluorescent probes, used to study the function of specific proteins or pathways within a complex biological system. acs.org

A prime example is the development of benzoxazolone derivatives as selective ligands for the 18 kDa translocator protein (TSPO), which is involved in neuroinflammation and anxiety. nih.gov By optimizing a series of these compounds, researchers identified selective TSPO ligands that could be used as probes to investigate the protein's role in anxiety models. In another study, structure-guided design led to benzo[d]oxazol-2(3H)-one analogs that act as the first potent and selective small-molecule inhibitors of the epigenetic "reader" protein CDYL. acs.org These inhibitors serve as chemical probes that allow scientists to perturb the function of CDYL in cells, helping to elucidate its role in gene transcription and neuronal development. acs.org The benzoxazole core is also recognized as an important scaffold for developing fluorescent probes, further expanding its utility as a tool for life sciences research. mdpi.com

常见问题

Q. What are the standard synthetic routes for 6-methyl-1,3-benzoxazol-2(3H)-one and its derivatives?

- Methodological Answer : The compound can be synthesized via oxidation of 6-arylsulphonamidobenzoxazol-2(3H)-ones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. For example, 6-methyl derivatives are often prepared by reducing nitro precursors (e.g., 6-nitro-3-methylbenzoxazolone) with SnCl₂·2H₂O in ethanol under acidic conditions, followed by neutralization and extraction . Key steps include controlling reaction pH and temperature to avoid side reactions such as heterocyclic ring cleavage.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization typically involves a combination of techniques:

-

1H/13C NMR : To confirm substituent positions and ring integrity. For example, methyl groups at position 6 show distinct δ 2.3–2.5 ppm in 1H NMR .

-

High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₈H₇NO₂ has a theoretical mass of 149.05 g/mol) .

-

Elemental Analysis : To validate purity (e.g., C: 64.28%, H: 4.49%, N: 8.92%) .

Technique Key Data for 6-Methyl Derivative 1H NMR (DMSO-d6) δ 2.35 (s, 3H, CH₃), 6.90–7.25 (m, 3H, Ar-H) HRMS m/z 149.0481 [M+H]+ (calculated: 149.0477) Elemental Analysis Found: C 64.30%, H 4.50%, N 8.90%

Advanced Research Questions

Q. What factors influence the ring-opening reactions of this compound under nucleophilic conditions?

- Methodological Answer : Ring cleavage depends on the nucleophile's strength and reaction medium. For instance:

- Piperidine in aprotic solvents (e.g., THF) cleaves the benzoxazolone ring via nucleophilic attack at the carbonyl carbon, yielding open-chain amides .

- Methanol in acidic conditions leads to ester formation through ring-opening followed by esterification.

To minimize undesired cleavage, use mild nucleophiles (e.g., benzenesulphinic acid) and monitor reaction times .

Q. How can one design bivalent ligands using this compound scaffolds for pharmacological studies?

- Methodological Answer : Bivalent ligands are synthesized by linking two benzoxazolone units via flexible alkyl or piperazine spacers. For example:

- Step 1 : Introduce a propyl chain at the N3 position using 3-bromopropyl-substituted benzoxazolone.

- Step 2 : Couple with a piperazine linker via nucleophilic substitution.

- Step 3 : Attach a second benzoxazolone unit to the spacer.

Biological evaluation involves testing binding affinity to targets like serotonin receptors using radioligand assays .

Q. How should researchers address contradictions in reaction outcomes for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., addition vs. ring cleavage) can arise from solvent polarity, temperature, or reagent stoichiometry. For example:

- Hydrogen chloride adds to the imine bond without ring opening in dichloromethane at 0°C .

- Elevated temperatures (>50°C) promote ring cleavage even with weak nucleophiles.

Systematic optimization using Design of Experiments (DoE) is recommended to identify critical variables .

Methodological Best Practices

- Synthetic Optimization : Use SnCl₂·2H₂O for nitro reductions but avoid excess HCl to prevent byproducts .

- Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively isolates derivatives .

- Stability Testing : Store derivatives at –20°C in amber vials to prevent photodegradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。